

# Application Notes and Protocols for Determining Sulbactam-durlobactam MIC using Etest®

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **sulbactam**-durlobactam against Acinetobacter baumannii-calcoaceticus complex (ABC) using the Etest® gradient diffusion method. **Sulbactam**-durlobactam is a critical  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination developed to combat serious infections caused by multidrug-resistant ABC.[1][2][3] Durlobactam, a diazabicyclooctane  $\beta$ -lactamase inhibitor, restores the activity of **sulbactam** against ABC strains that produce Ambler class A, C, and D serine  $\beta$ -lactamases.[1][2][3][4]

The Etest® provides a quantitative measure of antimicrobial susceptibility and is a valuable tool for both clinical diagnostics and drug development research.[5][6]

# Data Presentation Quantitative Data Summary

The following tables summarize key quantitative data for performing and interpreting the **sulbactam**-durlobactam Etest®.

Table 1: Etest® Sulbactam-durlobactam (SUD) Strip Specifications



Parameter	Value	Reference
Sulbactam Concentration Range	0.004 - 64 μg/mL	[7][8]
Durlobactam Concentration Fixed at 4 μg/mL		[1][2][3][4][7][8]
Intended Organism	Acinetobacter baumannii- calcoaceticus complex	[5][8][9]

Table 2: Quality Control (QC) Strain and Expected MIC Ranges

Quality Control Strain	Antimicrobi al Agent	Broth Microdilutio n MIC QC Range (µg/mL)	Etest® MIC QC Range (μg/mL)	Zone Diameter QC Range (mm)	Reference
A. baumannii NCTC 13304	Sulbactam- durlobactam	0.5/4 - 2/4	Within expected range	24 - 30	[1][2][3][4]

Table 3: CLSI MIC Interpretive Criteria for **Sulbactam**-durlobactam against Acinetobacter baumannii-calcoaceticus complex

Interpretation	MIC (μg/mL)
Susceptible (S)	≤ 4/4
Intermediate (I)	8/4
Resistant (R)	≥ 16/4

Note: The breakpoints are for sulbactam, with durlobactam at a fixed concentration of 4  $\mu\text{g/mL}$ .

## **Experimental Protocols**



This section provides a detailed methodology for determining the MIC of **sulbactam**-durlobactam using Etest®. The protocol is based on established CLSI guidelines and manufacturer recommendations.

#### **Materials**

- Etest® Sulbactam-durlobactam (SUD) strips (0.004/4-64/4 μg/mL)
- Mueller-Hinton Agar (MHA) plates (90 or 150 mm)
- Quality Control (QC) strain: Acinetobacter baumannii NCTC 13304
- Clinical isolates of Acinetobacter baumannii-calcoaceticus complex
- Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator (35 ± 2°C)
- Calipers or ruler for measuring zone diameters (for QC)

### **Inoculum Preparation**

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of the test organism.
- Transfer the colonies to a tube containing sterile saline or TSB.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This
  corresponds to an inoculum density of approximately 1-2 x 10<sup>8</sup> CFU/mL. Proper inoculum
  density is critical for accurate results.



#### **Plate Inoculation**

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.
- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- Allow the agar surface to dry for 10-15 minutes before applying the Etest® strip. The surface should be moist but have no visible droplets of liquid.

#### **Etest® Strip Application**

- Using sterile forceps, carefully place the Etest® SUD strip onto the inoculated agar surface with the MIC scale facing upwards.
- Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
- If testing multiple isolates on a larger plate, ensure strips are placed far enough apart to prevent overlapping of inhibition ellipses.

#### **Incubation**

- Invert the inoculated plates and place them in a non-CO<sub>2</sub> incubator.
- Incubate at 35 ± 2°C for 16-20 hours.[7] For Acinetobacter spp., incubation for 20-24 hours may be necessary.[10][11]

### **Reading and Interpreting Results**

- After incubation, an elliptical zone of inhibition will be visible around the Etest® strip.
- Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[7]



- Read the MIC at the point of complete inhibition of all visible growth. Any haze or growth of microcolonies or macrocolonies within 3 mm from the strip should be considered as growth.
   [7]
- If the inhibition ellipse intersects below the lowest concentration on the strip, the MIC is recorded as less than or equal to the lowest value on the scale (e.g., ≤0.004/4 µg/mL).
- If the inhibition zone is absent and growth extends along the entire strip, the MIC is recorded as greater than the highest value on the scale (e.g.,  $>64/4 \mu g/mL$ ).
- If the intersection point falls between two markings on the scale, the result should be rounded up to the next highest twofold dilution value before interpretation.[7]
- Compare the obtained MIC value to the interpretive breakpoints in Table 3 to determine if the isolate is susceptible, intermediate, or resistant.

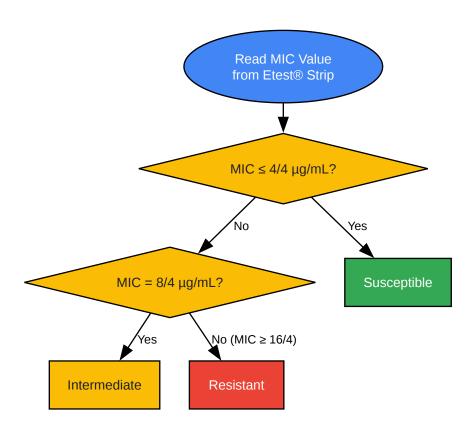
### **Quality Control**

- Concurrently with clinical isolates, perform the Etest® procedure on the QC strain, A. baumannii NCTC 13304.
- The resulting MIC value for the QC strain should fall within the established acceptable range (see Table 2).[1][2][3]
- If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated.

# Visualizations Experimental Workflow Diagram







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